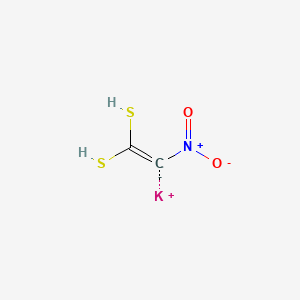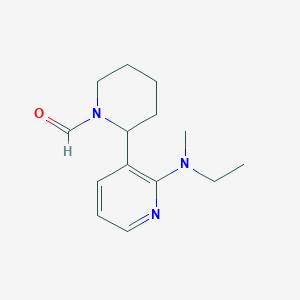
Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(1,3-Dicyclohexil-2,4,6-trioxohexahidropirimidin-5-carboxamido)acetato de etilo es un compuesto orgánico complejo con la fórmula molecular C21H31N3O6 y un peso molecular de 421,5 g/mol . Este compuesto es conocido por su estructura única, que incluye un anillo de pirimidina sustituido con grupos diciclohexilo y un grupo funcional éster de etilo. Se utiliza principalmente en investigación científica y como intermedio sintético en varios procesos químicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(1,3-Dicyclohexil-2,4,6-trioxohexahidropirimidin-5-carboxamido)acetato de etilo generalmente implica la reacción de diciclohexilurea con bromoacetato de etilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como el acetonitrilo . El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, y las reacciones se llevan a cabo en reactores grandes. El proceso de purificación puede implicar técnicas más avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(1,3-Dicyclohexil-2,4,6-trioxohexahidropirimidin-5-carboxamido)acetato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol o amoníaco en etanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de ésteres o amidas sustituidos.
Aplicaciones Científicas De Investigación
El 2-(1,3-Dicyclohexil-2,4,6-trioxohexahidropirimidin-5-carboxamido)acetato de etilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como intermedio sintético en la preparación de moléculas más complejas.
Biología: En estudios que involucran la inhibición de enzimas e interacciones proteína-ligando.
Medicina: Uso potencial en el desarrollo de fármacos y como compuesto de referencia en estudios farmacológicos.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(1,3-Dicyclohexil-2,4,6-trioxohexahidropirimidin-5-carboxamido)acetato de etilo implica su interacción con objetivos moleculares específicos como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a los sitios alostéricos, afectando así la función de la enzima. Las vías implicadas pueden incluir vías de transducción de señales que regulan varios procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
Impureza 1 de Daprodustat: Glicinato de etilo (1,3-diciclohexil-2,4,6-trioxohexahidropirimidin-5-carbonil).
Intermedio 2 de Daprodustat: Otro compuesto relacionado utilizado en la síntesis de Daprodustat.
Singularidad
El 2-(1,3-Dicyclohexil-2,4,6-trioxohexahidropirimidin-5-carboxamido)acetato de etilo es único debido a sus características estructurales específicas, como la presencia de grupos diciclohexilo y el anillo de pirimidina. Estos elementos estructurales contribuyen a sus propiedades químicas y reactividad distintivas, lo que lo hace valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C21H31N3O6 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
ethyl 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate |
InChI |
InChI=1S/C21H31N3O6/c1-2-30-16(25)13-22-18(26)17-19(27)23(14-9-5-3-6-10-14)21(29)24(20(17)28)15-11-7-4-8-12-15/h14-15,17H,2-13H2,1H3,(H,22,26) |
Clave InChI |
ZMEZGLQQHLUGQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)








![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)

